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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for determining the enzymatic activity of

Formate Dehydrogenase (FDH) using a continuous spectrophotometric rate determination

method. This assay is fundamental for characterizing enzyme kinetics, screening inhibitors, and

assessing the efficiency of FDH in various biotechnological applications, including CO2

reduction and NADH regeneration.[1][2][3]

Principle of the Assay

The enzymatic activity of Formate Dehydrogenase (EC 1.2.1.2) is quantified by monitoring the

reduction of β-Nicotinamide Adenine Dinucleotide (NAD+) to NADH.[1][4][5] In this reaction,

FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of

NAD+ to NADH.[1][6] The formation of NADH is monitored by measuring the increase in

absorbance at 340 nm, as NADH has a distinct absorbance peak at this wavelength while

NAD+ does not. The rate of increase in absorbance is directly proportional to the FDH activity

under the specified conditions.

The reaction is as follows:

Formate + NAD+ --(Formate Dehydrogenase)--> CO2 + NADH + H+
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Experimental Protocols
This protocol is based on established spectrophotometric methods and can be adapted for

kinetic studies.[4][5][6]

Materials and Reagents

Reagent
Stock
Concentration

Storage Notes

Sodium Phosphate

Buffer

200 mM, pH 7.0 at

37°C
4°C

Prepare using

monobasic sodium

phosphate and adjust

pH with 1 M NaOH.[4]

Potassium Phosphate

Buffer

100 mM, pH 7.6 at

37°C
4°C

Prepare by mixing

monobasic and

dibasic potassium

phosphate solutions to

the desired pH.[5]

Sodium Formate

Solution
200 mM or 1.0 M -20°C

Prepare fresh in

deionized water.[4][5]

β-Nicotinamide

Adenine Dinucleotide

(NAD+) Solution

10.5 mM or 60 mM -20°C

Prepare fresh in

deionized water.

Protect from light.[4]

[5]

Formate

Dehydrogenase

(FDH) Enzyme

Solution

0.25 - 0.90 unit/mL 4°C (on ice)

Prepare immediately

before use in a

suitable cold buffer or

enzyme diluent.[4][5]

Deionized Water Room Temperature

Instrumentation

Spectrophotometer capable of measuring absorbance at 340 nm
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Cuvettes with a 1 cm light path

Thermostatically controlled cuvette holder or water bath (37°C)

Pipettes

pH meter

Detailed Assay Protocol (pH 7.0)
This protocol is adapted from a standard procedure for FDH activity determination.[4]

1. Reagent Preparation:

Reagent A (Buffer): 200 mM Sodium Phosphate Buffer, pH 7.0 at 37°C.[4]

Reagent B (Substrate 1): 200 mM Sodium Formate Solution.[4]

Reagent C (Substrate 2): 10.5 mM β-NAD+ Solution.[4]

Reagent D (Enzyme Diluent): Cold Reagent A.

Reagent E (Enzyme Solution): Immediately before use, prepare a solution containing 0.25 -

0.50 unit/mL of Formate Dehydrogenase in cold Reagent D.[4]

2. Assay Procedure:

Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

Prepare the reaction mixture in a cuvette as described in the table below. Prepare a blank

reaction without the enzyme solution to zero the spectrophotometer.
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Reagent Test (mL) Blank (mL)

Deionized Water 1.10 1.20

Reagent A (Buffer) 0.75 0.75

Reagent B (Formate) 0.75 0.75

Reagent C (NAD+) 0.30 0.30

Mix the contents of the cuvette by inversion and incubate at 37°C for 5 minutes to allow the

temperature to equilibrate.

Initiate the reaction by adding 0.10 mL of Reagent E (Enzyme Solution) to the test cuvette.

Immediately mix by inversion and start recording the absorbance at 340 nm for

approximately 5 minutes.

Record the rate of increase in absorbance per minute (ΔA340nm/min) from the linear portion

of the curve for both the test and blank samples.

The final assay concentrations in a 3.00 mL reaction mix will be 50 mM sodium phosphate,

50 mM formate, and 1.05 mM β-NAD+.[4]

Detailed Assay Protocol (pH 7.6)
This protocol provides an alternative with a slightly higher pH, which may be optimal for some

FDH enzymes.[5]

1. Reagent Preparation:

Reagent A (Buffer): 100 mM Potassium Phosphate Buffer, pH 7.6 at 37°C.[5]

Reagent B (Substrate 1): 1.0 M Sodium Formate Solution.[5]

Reagent C (Substrate 2): 60 mM β-NAD+ Solution.[5]

Reagent D (Enzyme Solution): Immediately before use, prepare a solution containing 0.45 -

0.90 unit/mL of Formate Dehydrogenase in cold deionized water.[5]
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2. Assay Procedure:

Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.

Prepare the reaction mixture in a cuvette as described in the table below. Prepare a blank

reaction without the enzyme solution.

Reagent Test (mL) Blank (mL)

Reagent A (Buffer) 2.50 2.50

Reagent B (Formate) 0.50 0.50

Reagent C (NAD+) 0.10 0.10

Mix by inversion and incubate at 37°C to reach thermal equilibrium.

Initiate the reaction by adding 0.10 mL of Reagent D (Enzyme Solution) to the test cuvette.

Mix immediately and record the increase in A340nm for about 5 minutes, ensuring to use the

maximum linear rate for calculations.[5]

The final assay concentrations in a 3.20 mL reaction mix will be 78 mM potassium

phosphate, 156 mM formate, and 1.9 mM β-NAD+.[5]

Data Presentation and Calculations
Calculation of Enzyme Activity:

One unit of Formate Dehydrogenase will oxidize 1.0 µmole of formate to CO2 per minute in

the presence of NAD+ at the specified pH and temperature.[4][5]

The activity in units/mL of the enzyme solution can be calculated using the following formula:

Units/mL enzyme = (ΔA340nm/min Test - ΔA340nm/min Blank) * (Total Volume of Assay) / (ε *

Light Path * Volume of Enzyme)

Where:
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ΔA340nm/min is the rate of change in absorbance per minute.

Total Volume of Assay is the final volume in the cuvette (in mL).

ε (Molar Extinction Coefficient of NADH) is 6.22 mM⁻¹cm⁻¹.

Light Path is the width of the cuvette (typically 1 cm).

Volume of Enzyme is the volume of the enzyme solution added to the assay (in mL).

Summary of Assay Conditions

Parameter Protocol 1 (pH 7.0) Protocol 2 (pH 7.6)

pH 7.0 7.6

Temperature 37°C 37°C

Wavelength 340 nm 340 nm

Final Buffer Concentration 50 mM Sodium Phosphate[4]
78 mM Potassium

Phosphate[5]

Final Formate Concentration 50 mM[4] 156 mM[5]

Final NAD+ Concentration 1.05 mM[4] 1.9 mM[5]

Enzyme Concentration 0.025 - 0.050 unit/mL 0.045 - 0.090 unit/mL

Visualizations
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Click to download full resolution via product page

Caption: Enzymatic reaction catalyzed by Formate Dehydrogenase.
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Caption: Spectrophotometric assay workflow for FDH activity.
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Caption: Ordered sequential kinetic mechanism of Formate Dehydrogenase.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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